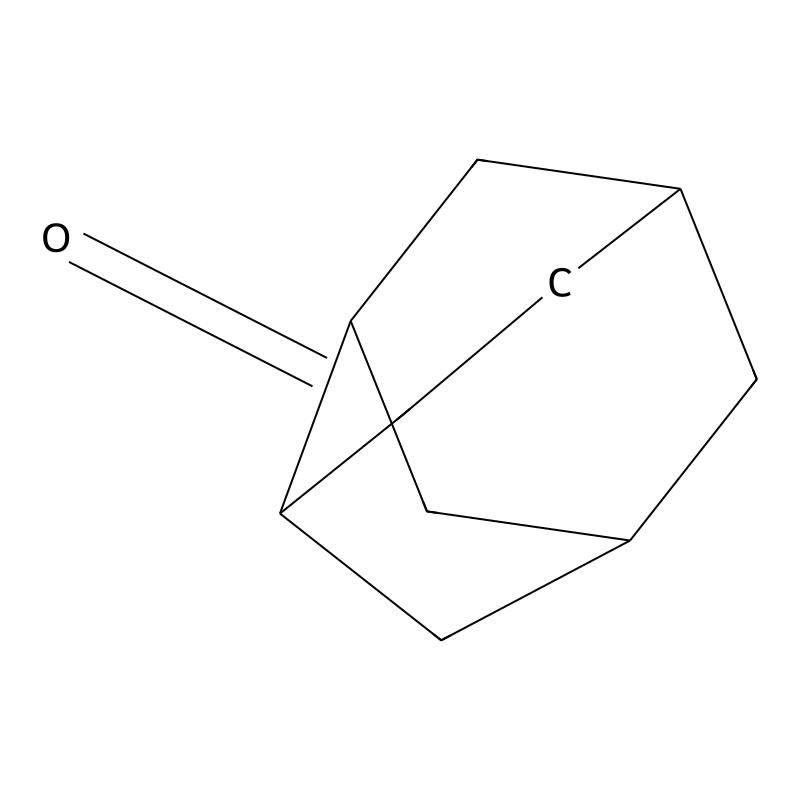2,5-Methano-1H-inden-7(4H)-one, hexahydro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,5-Methano-1H-inden-7(4H)-one, hexahydro- is a polycyclic organic compound with the molecular formula . This compound features a unique bicyclic structure that includes a methano bridge, contributing to its distinctive chemical properties. It is categorized under the class of ketones and is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound can cause skin and eye irritation, indicating a need for careful handling in laboratory settings .
Tropinone itself does not possess significant biological activity. However, it serves as a precursor for tropane alkaloids, which have diverse mechanisms depending on the specific compound. For instance, cocaine acts as a stimulant by blocking the reuptake of dopamine and serotonin in the brain, while atropine has anticholinergic effects by blocking acetylcholine receptors [].
Tropinone is a controlled substance due to its potential conversion to illegal drugs like cocaine []. Limited data exists on its specific toxicity, but it is likely to be irritating and potentially harmful upon ingestion or inhalation. As with most organic compounds, it is recommended to handle tropinone with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
The chemical reactivity of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- can be explored through several synthetic pathways. Notably, it can undergo hydroformylation reactions to yield aldehyde derivatives. For example, when subjected to a syngas mixture of carbon monoxide and hydrogen under specific conditions (e.g., 300 psig at 120°C), the compound can be converted into octahydro-4,7-methano-1H-indene-5-aldehyde . Additionally, it can participate in dehydration reactions to produce various isomers by employing acidic catalysts like p-toluenesulfonic acid .
Several synthesis methods have been reported for producing 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Key methods include:
- Hydroformylation: This method involves reacting the compound with syngas under high pressure to yield aldehyde derivatives.
- Dehydration: Using acidic catalysts like p-toluenesulfonic acid to remove water from alcohol precursors can yield this compound.
- Cyclization Reactions: Various cyclization techniques can also be employed to construct the bicyclic structure characteristic of this ketone .
The applications of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, are diverse:
- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis.
- Organic Synthesis: The compound is useful in creating other complex organic molecules due to its reactive functional groups.
- Chemical Research: It serves as a model compound for studying reaction mechanisms involving bicyclic structures .
Interaction studies involving 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, primarily focus on its reactivity with various reagents and biological systems. Investigations into its potential toxicological effects have revealed that it can cause skin irritation and serious eye damage upon exposure. Consequently, safety protocols must be adhered to when handling this compound in laboratory environments .
Several compounds share structural similarities with 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octahydro-4,7-methano-indene | More saturated; lacks the ketone functionality | |
| 5-Methyl-octahydro-indene | Contains a methyl group; altered reactivity | |
| 4-Hydroxy-octahydro-indene | Hydroxyl group introduces different chemical behavior |
While these compounds share similar bicyclic structures, the presence of functional groups such as ketones or hydroxyls significantly influences their chemical properties and biological activities. This makes 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, particularly unique in its potential applications and reactivity profiles .








